Fmoc-Dap(Z)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

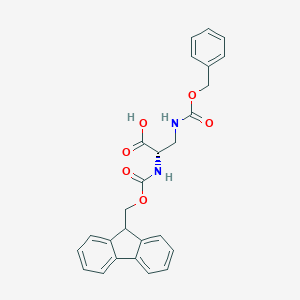

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAHZCMBWKGJEC-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373239 | |

| Record name | Fmoc-Dap(Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204316-36-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204316-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Dap(Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Properties and Applications of Fmoc-Dap(Z)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dap(Z)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid, is a pivotal building block in solid-phase peptide synthesis (SPPS). Its unique architecture, featuring two distinct amine-protecting groups with orthogonal lability, offers synthetic chemists precise control over peptide chain elongation and side-chain modification. The Fmoc group on the α-amine is base-labile, allowing for its removal at each step of peptide synthesis, while the benzyloxycarbonyl (Z or Cbz) group on the β-amine side chain is stable to these basic conditions. This orthogonality is instrumental in the synthesis of complex peptides, including those with branched structures, cyclic architectures, and site-specific conjugations. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and visual representations of the underlying synthetic workflows.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below, providing essential data for its handling, storage, and application in peptide synthesis.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₄N₂O₆ | [1][2][3] |

| Molecular Weight | 460.48 g/mol | [2] |

| Appearance | White to off-white powder/solid | [2][4] |

| CAS Number | 204316-36-9 | [1][2][3] |

| Melting Point | 119 °C (predicted) | [4] |

| Boiling Point | 723.0 ± 60.0 °C (predicted) | [4] |

| Density | 1.320 ± 0.06 g/cm³ (predicted) | [4] |

| pKa | 3.57 ± 0.10 (predicted) | [4] |

Spectroscopic and Purity Data

| Parameter | Value | Source(s) |

| Assay | ≥95.0% | [2] |

| InChI Key | CDAHZCMBWKGJEC-QHCPKHFHSA-N | [1][2] |

| SMILES | C1=CC=C(C=C1)COC(=O)NC--INVALID-LINK--NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis and the subsequent selective on-resin deprotection of the Z-group.

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol outlines a standard cycle for the coupling of this compound to a resin-bound peptide chain.

Materials:

-

This compound

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents: e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Resin with a free N-terminal amine

-

Washing solvents: Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat the treatment for 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene adducts.

-

Coupling:

-

In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling agent such as HATU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and allow it to react for 1-2 minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin Cleavage of the Z (Cbz) Group

The Z-group can be selectively removed from the Dap side chain while the peptide remains attached to the resin, allowing for subsequent side-chain modification. This is typically achieved through catalytic transfer hydrogenation.

Materials:

-

Peptide-resin containing a Dap(Z) residue

-

Palladium on carbon (Pd/C) catalyst (10%)

-

Hydrogen donor: e.g., Ammonium formate (NH₄HCO₂) or Formic acid

-

Solvent: Anhydrous DMF or a mixture of DMF and isopropanol

Procedure:

-

Resin Preparation: Swell the peptide-resin containing the Dap(Z) residue in the chosen solvent system within a reaction vessel suitable for agitation.

-

Catalyst and Hydrogen Donor Addition:

-

Add the hydrogen donor, such as ammonium formate (10-20 equivalents relative to the peptide-resin), to the resin suspension.

-

Carefully add the Pd/C catalyst (typically 5-10 mol% relative to the peptide-resin).

-

-

Reaction: Agitate the reaction mixture at room temperature. The reaction progress can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing by LC-MS to observe the disappearance of the Z-protected peptide and the appearance of the deprotected peptide. Reaction times can vary from a few hours to overnight depending on the peptide sequence and reaction conditions.

-

Catalyst Removal and Washing: Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. It is crucial to ensure all the catalyst is removed to avoid contamination of the final peptide.

-

Washing: Wash the resin extensively with the reaction solvent, followed by DCM and DMF to remove all traces of the hydrogen donor and any byproducts. The resin now has a free amine on the Dap side chain, ready for further modification.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the application of this compound.

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Caption: Orthogonal deprotection strategy for this compound on a solid support.

Caption: Workflow for on-resin side-chain modification utilizing the free β-amine of Dap.

References

- 1. Organocatalytic asymmetric transfer hydrogenation in aqueous media using resin-supported peptide having a polyleucine tether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid (Fmoc-Dap(Z)-OH), a key building block in modern peptide synthesis. This document details its chemical structure, physicochemical properties, and its application in the construction of complex peptides for therapeutic and research purposes. Detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) are provided, along with a discussion of the biological significance of peptides containing the 2,3-diaminopropionic acid (Dap) moiety.

Core Structure and Properties

Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid. It is orthogonally protected at its α- and β-amino groups with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid- and hydrogenolysis-labile benzyloxycarbonyl (Z) group, respectively. This protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation while the β-amino group remains protected, preventing unwanted side reactions and enabling site-specific modifications.

The unique structural features of this compound make it a valuable tool in drug design and the development of novel biomaterials.[1] Its incorporation into peptides can enhance their stability and solubility, crucial properties for therapeutic agents.[1]

Physicochemical Data

A summary of the key physicochemical properties of Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid is presented in the table below.

| Property | Value | Reference(s) |

| Synonyms | Fmoc-L-Dap(Z)-OH, Fmoc-3-(Z-amino)-L-alanine | [2] |

| CAS Number | 204316-36-9 | [2][3] |

| Molecular Formula | C₂₆H₂₄N₂O₆ | [2] |

| Molecular Weight | 460.48 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥95.0% | [3] |

| Storage | 2-8°C |

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristic Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the Fmoc and Z groups, the methine and methylene protons of the fluorenyl group, the benzylic protons of the Z group, and the α- and β-protons of the diaminopropionic acid backbone. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and carbamate groups, the aromatic carbons of the Fmoc and Z groups, and the aliphatic carbons of the diaminopropionic acid, fluorenyl, and benzyl moieties. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ is expected at m/z ≈ 461.17. Characteristic fragmentation patterns would include the loss of the Fmoc group (m/z 222.1) and the Z group (m/z 108.0). |

| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (carbamate), C=O stretching (carboxylic acid and carbamate), aromatic C=C stretching, and C-O stretching. |

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid is primarily utilized in Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of an this compound residue into a peptide chain on a solid support.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin for Fmoc SPPS)

-

Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid

-

Other Nα-Fmoc protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Solvents: DMF, dichloromethane (DCM)

-

Washing solvents: DMF, DCM, isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

SPPS Workflow for Incorporation of this compound

The following diagram illustrates the key steps in a typical SPPS cycle for the incorporation of this compound.

Caption: A simplified workflow for the incorporation of an this compound residue during solid-phase peptide synthesis.

Detailed Protocol

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF, DCM, and IPA to remove residual piperidine and byproducts.

-

Coupling of this compound:

-

Pre-activate a solution of Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection (if the N-terminus is to be free).

-

Wash the resin thoroughly with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove the Z and other acid-labile side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Biological Significance and Applications of Dap-Containing Peptides

Peptides incorporating 2,3-diaminopropionic acid have garnered significant interest in drug development and biomedical research due to their unique properties and biological activities.

pH-Responsive Peptides for Drug and Gene Delivery

The side chain of Dap has a pKa value that can be modulated by the local environment within a peptide.[4] This property has been exploited to create pH-responsive peptides.[5] These peptides are often designed to be cationic at the acidic pH of endosomes, which facilitates their interaction with and disruption of the endosomal membrane, leading to the release of therapeutic cargo (such as siRNA or other drugs) into the cytoplasm.[6][7] This mechanism enhances the efficiency of intracellular delivery.[8][9]

The following diagram illustrates the proposed mechanism of endosomal escape for a Dap-containing peptide designed for gene silencing.

Caption: Proposed mechanism of endosomal escape for a pH-responsive Dap-containing peptide delivering siRNA.

Antimicrobial Peptides

The incorporation of Dap into antimicrobial peptides (AMPs) can enhance their activity against a broad spectrum of pathogens, including bacteria and fungi. The cationic nature of the protonated Dap side chain is crucial for the initial electrostatic interaction with the negatively charged microbial membranes.[10] Following this initial binding, these peptides can disrupt the membrane integrity through various mechanisms, such as pore formation or the "carpet" model, leading to cell death.[11] The non-specific, membrane-disrupting mechanism of action of many AMPs makes the development of microbial resistance less likely compared to conventional antibiotics that target specific metabolic pathways.[12]

Conclusion

Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid is a versatile and valuable building block for the synthesis of complex and functionally diverse peptides. Its orthogonal protecting groups provide the synthetic flexibility required for modern peptide chemistry, enabling the creation of novel therapeutic agents and research tools. The unique properties conferred by the 2,3-diaminopropionic acid residue, particularly in the design of pH-responsive delivery systems and potent antimicrobial peptides, highlight the significant potential of this compound in advancing drug development and biomedical research. This technical guide provides the foundational knowledge for researchers and scientists to effectively utilize Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound =95.0 204316-36-9 [sigmaaldrich.com]

- 4. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pH-Responsive Anticancer Peptides - ChemistryViews [chemistryviews.org]

- 6. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Fmoc-Dap(Z)-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-Dap(Z)-OH (Nα-Fmoc-Nβ-benzyloxycarbonyl-L-2,3-diaminopropionic acid), a crucial building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document outlines its chemical properties, applications in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.

Core Molecular Attributes

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid, featuring orthogonal protecting groups. The Fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine is base-labile, while the Benzyloxycarbonyl (Z or Cbz) group on the beta-amine is stable to the basic conditions used for Fmoc removal, allowing for site-specific modifications in peptide synthesis.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₄N₂O₆ | [1][2][3][4][5] |

| Molecular Weight | 460.5 g/mol (or 460.48 g/mol ) | [1][2][3][4][5][6][7][8][9] |

| CAS Number | 204316-36-9 | [1][2][3][4] |

| Appearance | White to off-white powder/solid | |

| Purity | ≥95.0% | [5] |

| Storage Conditions | 2-8°C, sealed in a dry environment |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis.[5] The presence of the β-amino group offers a site for various modifications, such as the introduction of labels, cross-linking agents, or the formation of cyclic peptides. The orthogonal protection strategy is pivotal, enabling the selective deprotection of the α-amino group for peptide chain elongation while the β-amino group remains protected by the Z group.

Experimental Protocols

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Step-by-Step Procedure

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating it with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Coupling of this compound:

-

A solution of this compound (3-4 equivalents relative to the resin loading) and a coupling agent like HBTU or HATU (3-4 equivalents) in DMF is prepared.

-

DIEA (6-8 equivalents) is added to the solution to activate the amino acid.

-

The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours.

-

The completion of the coupling reaction can be monitored using a Kaiser test.

-

After the reaction is complete, the resin is washed with DMF and DCM.

-

-

Peptide Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Fmoc Deprotection: After the last amino acid has been coupled, the terminal Fmoc group is removed using the procedure in step 2.

-

Cleavage and Global Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the Z group on the Dap residue) are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-4 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the key steps in the solid-phase peptide synthesis workflow for incorporating an this compound residue.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. This compound ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Complex Peptide Synthesis: An In-depth Guide to Orthogonally Protected Amino Acids

For researchers, scientists, and professionals in drug development, the precise and controlled assembly of amino acids is fundamental to the creation of novel peptides and therapeutics. This technical guide delves into the core principles of orthogonal protection in peptide chemistry, a strategy that underpins the synthesis of complex, multi-functional peptide molecules. By employing a suite of protecting groups with distinct chemical labilities, researchers can achieve the selective modification and elongation of peptide chains with high fidelity.

At its heart, the principle of orthogonality in peptide synthesis revolves around the use of multiple classes of protecting groups within a single molecule. Each class of protecting group can be selectively removed under a specific set of chemical conditions without affecting the others.[1][2] This powerful concept allows for the meticulous, stepwise construction of intricate peptide architectures, including branched and cyclic peptides, as well as those incorporating post-translational modifications.[1][3][4]

A typical peptide synthesis strategy employs three distinct categories of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]

-

Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1][5]

-

Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications, such as cyclization or the introduction of labels, and can be removed without disturbing the temporary or permanent protecting groups.[1]

Core Orthogonal Strategies: Fmoc/tBu vs. Boc/Bzl

Two primary strategies have historically dominated the field of solid-phase peptide synthesis (SPPS): the Fmoc/tBu and the Boc/Bzl approaches. The choice between these is dictated by the specific characteristics of the target peptide, including its sequence, complexity, and the presence of sensitive functionalities.

The Fmoc/tBu strategy is predicated on a fully orthogonal protection scheme. The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains are protected by acid-labile groups such as tert-butyl (tBu).[6][7] This allows for the repeated removal of the Fmoc group with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), without affecting the side-chain protecting groups.[5][8]

Conversely, the Boc/Bzl strategy relies on graded acid lability, making it a quasi-orthogonal system.[6] The Nα-amino group is protected by the highly acid-labile tert-butoxycarbonyl (Boc) group, which is removed by moderate acids like trifluoroacetic acid (TFA).[8][9] The side-chain protecting groups are typically benzyl (Bzl)-based, which require a much stronger acid, such as hydrofluoric acid (HF), for their removal.[6]

Quantitative Data on Protecting Group Stability

The selection of an appropriate protecting group is critical for the success of a peptide synthesis. The following tables summarize the stability of common protecting groups under various conditions encountered in SPPS.

| Protecting Group | Chemical Class | Cleavage Condition | Stable To |

| Fmoc | Base-labile | 20% Piperidine in DMF | Acid, Hydrogenolysis |

| Boc | Acid-labile | Trifluoroacetic Acid (TFA) | Base, Hydrogenolysis |

| Cbz (Z) | Hydrogenolysis-labile | H₂/Pd | Acid, Base |

| tBu (tert-butyl) | Acid-labile | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |

| Bzl (benzyl) | Hydrogenolysis-labile | Strong Acid (e.g., HF) | Base |

| Trt (trityl) | Highly Acid-labile | 1% TFA in DCM | Base, Hydrogenolysis |

| Dde | Hydrazine-labile | 2% Hydrazine in DMF | Acid, Base |

| ivDde | Hydrazine-labile | 2% Hydrazine in DMF | Acid, Base |

| Alloc | Palladium(0)-labile | Pd(PPh₃)₄/Scavenger | Acid, Base |

Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis.

Protocol 1: Standard Fmoc-SPPS Cycle

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature with gentle agitation.[5]

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.[5]

-

Amino Acid Coupling:

-

Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[5]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.[5]

-

-

Washing: Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Standard Boc-SPPS Cycle

-

Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection: Suspend the resin in 50% (v/v) TFA in DCM. Shake at room temperature for 3 minutes, filter, and repeat with a fresh portion of 50% TFA in DCM for 5 minutes.[8]

-

Washing: Wash the resin three times with DCM.[8]

-

Neutralization: Wash the resin three times with 5% (v/v) diisopropylethylamine (DIPEA) in DCM to neutralize the TFA salt.[8]

-

Washing: Wash the resin with DCM (5 x 1 min).[5]

-

Amino Acid Coupling:

-

Activation Mixture Preparation: In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. Add N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM. Allow the mixture to react for 10-15 minutes at 0°C.[5]

-

Filtration: Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[5]

-

Coupling: Add the filtered activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[5]

-

-

Washing: Wash the resin with DCM (3 x 1 min), DMF (3 x 1 min), and DCM (3 x 1 min).

Protocol 3: Selective Removal of an Alloc Group

This protocol is for the selective deprotection of a side chain protected with an allyloxycarbonyl (Alloc) group, often used in the synthesis of cyclic or branched peptides.

-

Resin Preparation: Swell the fully protected peptide-resin in DCM.

-

Alloc Deprotection:

-

Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger such as phenylsilane (20 equivalents) in DCM.

-

Add the solution to the resin and agitate under an inert atmosphere (e.g., Argon) for 30 minutes. Repeat this step two more times.

-

-

Washing: Wash the resin extensively with DCM, 0.5% DIPEA in DMF, and DMF to remove the palladium catalyst and scavenger byproducts.

Visualizing Orthogonal Protection Strategies

The logical flow and distinct chemical environments of orthogonal protection strategies can be effectively visualized using diagrams.

Caption: Principle of orthogonal protection.

Caption: Fmoc/tBu solid-phase peptide synthesis workflow.

Caption: Boc/Bzl solid-phase peptide synthesis workflow.

Applications in Advanced Peptide Synthesis

The true power of orthogonal protection is realized in the synthesis of non-linear and modified peptides.

Cyclic Peptides: The synthesis of cyclic peptides requires the selective deprotection of two side chains to form a lactam bridge, for example.[3] This is often achieved by protecting the side chains of an acidic amino acid (e.g., Asp or Glu) and a basic amino acid (e.g., Lys or Orn) with mutually orthogonal protecting groups. For instance, the side chain of Asp might be protected with an allyl ester, while the side chain of Lys is protected with a Dde group. The allyl group can be removed with a palladium catalyst, and the Dde group with hydrazine, allowing for the specific formation of a peptide bond between these two side chains while the rest of the peptide remains protected.[4]

Phosphopeptides: The synthesis of phosphopeptides, which are crucial for studying cellular signaling, presents unique challenges due to the acid sensitivity of the phosphate group.[10][11] In Fmoc-based synthesis, the phosphate group is often protected with a benzyl group, which is stable to the basic conditions used for Fmoc removal but can be cleaved during the final acidolytic cleavage.[10] The use of alternative Nα-protecting groups like Bpoc, which is removed under milder acidic conditions than Boc, can also be advantageous in preserving the delicate phosphate moiety.[11]

The strategic application of orthogonally protected amino acids is an indispensable tool for the modern peptide chemist. A thorough understanding of the diverse array of available protecting groups, their specific cleavage conditions, and their compatibility with one another is paramount for the successful design and execution of any synthetic peptide endeavor. This mastery of orthogonal protection strategies opens the door to the creation of increasingly complex and potent peptide-based therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. biosynth.com [biosynth.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The synthesis of phosphopeptides via the Bpoc-based approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Architect's Tools: A Technical Guide to Fmoc and Z Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor hinges on the strategic use of protecting groups, temporary modifications that shield reactive functionalities and prevent unwanted side reactions. Among the most pivotal of these are the α-amino protecting groups, with the 9-fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Z or Cbz) groups standing as two of the most established and widely utilized tools in the peptide chemist's arsenal.

This in-depth technical guide explores the core principles, applications, and comparative performance of the Fmoc and Z protecting groups. It provides a comprehensive overview of their chemical nature, mechanisms of action, and the strategic considerations that guide their selection in modern peptide synthesis, from solid-phase to solution-phase methodologies.

Core Principles and Chemical Nature

The primary role of both Fmoc and Z groups is to temporarily block the nucleophilic α-amino group of an amino acid, thereby preventing its unintended reaction during the formation of a peptide bond.[1][2] While both are carbamate-based protecting groups, their distinct chemical structures underpin their divergent lability and, consequently, their primary applications in peptide synthesis.

The Fmoc Group: The 9-fluorenylmethoxycarbonyl group is renowned for its base-lability.[3][4] The fluorenyl ring system's electron-withdrawing nature renders the proton at the C9 position acidic, facilitating its removal under mild basic conditions, typically with a secondary amine like piperidine.[3][5] This unique characteristic is the cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[6]

The Z Group: The benzyloxycarbonyl group, introduced by Bergmann and Zervas, was the first protecting group to enable controlled, stepwise peptide synthesis.[7] It is characterized by its stability under both acidic and basic conditions commonly used for other protecting groups.[1] The Z group is typically removed via catalytic hydrogenolysis or under strong acidic conditions, making it a valuable tool in classical solution-phase peptide synthesis.[1][8][9]

Comparative Analysis: Fmoc vs. Z

The choice between Fmoc and Z protecting groups is fundamentally dictated by the overall synthetic strategy, with each offering distinct advantages and disadvantages.

| Feature | Fmoc (9-fluorenylmethoxycarbonyl) | Z (Benzyloxycarbonyl) |

| Chemical Nature | Urethane-type, introduced via Fmoc-Cl or Fmoc-OSu[1] | Urethane-type, introduced via benzyl chloroformate[1] |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS)[1] | Solution-Phase Peptide Synthesis[1] |

| Protection Conditions | Typically aqueous alkaline conditions[1] | Typically aqueous alkaline conditions[1] |

| Deprotection Conditions | Mild base (e.g., 20% piperidine in DMF)[1] | Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/acetic acid)[1] |

| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu)[1][6] | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc)[1] |

| Key Advantages | Milder deprotection, automation-friendly, real-time monitoring via UV absorbance of dibenzofulvene byproduct[4][] | Stable to a wide range of conditions, crystalline derivatives aid in purification, can suppress racemization |

| Common Side Reactions | Diketopiperazine formation at the dipeptide stage, aspartimide formation, piperidine adducts with C-terminal cysteine[11] | Incomplete removal, side reactions with sulfur-containing amino acids during hydrogenolysis[2] |

| Coupling Efficiency | Generally high, often exceeding 99% in SPPS[] | High in solution-phase, but can be affected by steric hindrance[12] |

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental sequences is crucial for understanding the practical application of these protecting groups.

Chemical Structures and Deprotection Mechanisms

Caption: Deprotection of Fmoc and Z groups.

Solid-Phase Peptide Synthesis (SPPS) Workflow using Fmoc Chemistry

Caption: The cyclical workflow of Fmoc-SPPS.

Solution-Phase Peptide Synthesis Workflow using Z-Chemistry

Caption: A typical workflow for solution-phase synthesis.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful peptide synthesis.

Fmoc-SPPS: General Protocol for a Single Coupling Cycle

This protocol outlines a standard manual procedure for one cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent solution (e.g., 0.5 M HCTU in DMF)

-

Base for coupling (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 30-60 minutes.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), followed by DCM (3 times) and MeOH (3 times) to prepare for the next cycle or for drying.

Solution-Phase Synthesis: Z-Group Protection of an Amino Acid

This protocol describes the protection of the α-amino group of an amino acid with the benzyloxycarbonyl (Z) group.

Materials:

-

Amino acid

-

Benzyl chloroformate (Cbz-Cl or Z-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

1,4-Dioxane or Tetrahydrofuran (THF)

-

Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl), 1 M

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in an aqueous solution of sodium carbonate (2.0 equivalents) or 1 M NaOH (2.0 equivalents) in a flask, cooling in an ice bath.

-

Addition of Z-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The pH should be maintained in the alkaline range (pH 8-10).

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of the Z-protected amino acid should form.

-

-

Extraction and Isolation:

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the Z-protected amino acid, which can often be purified by recrystallization.[7]

-

Z-Group Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of the Z-group from a protected peptide.

Materials:

-

Z-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolution: Dissolve the Z-protected peptide (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol %).

-

Hydrogenation:

-

Secure the flask to a hydrogenation apparatus or attach a balloon filled with hydrogen gas.

-

If using an apparatus, evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-16 hours.

-

Work-up:

-

Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected peptide.[8]

-

Conclusion

The Fmoc and Z protecting groups represent two distinct yet complementary strategies in the art and science of peptide synthesis. The base-labile Fmoc group has become the cornerstone of modern, automated solid-phase peptide synthesis, enabling the rapid and efficient construction of complex peptides.[3][13] Its orthogonality with acid-labile side-chain protecting groups forms a robust and versatile synthetic platform.[4][6]

Conversely, the Z group, with its stability to a broad range of conditions and its removal by hydrogenolysis, remains a powerful tool for solution-phase synthesis, particularly for the preparation of peptide fragments and in synthetic schemes requiring orthogonal protection strategies not easily accommodated by Fmoc chemistry.[1][14]

A thorough understanding of the chemical properties, reaction mechanisms, and practical considerations of both the Fmoc and Z protecting groups is essential for researchers, scientists, and drug development professionals. The ability to judiciously select and apply these foundational tools is critical for the successful synthesis of high-purity, well-characterized peptides for a wide array of applications, from basic research to the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. chempep.com [chempep.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. biosynth.com [biosynth.com]

- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 11. peptide.com [peptide.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

An In-depth Technical Guide to the Applications of Fmoc-3-(Z-amino)-L-alanine in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fmoc-3-(Z-amino)-L-alanine in Peptide Engineering

In the landscape of modern peptide design and drug discovery, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing the therapeutic potential of peptide-based molecules. These unique building blocks offer a gateway to novel functionalities, improved stability, and tailored biological activities. Among these, Fmoc-3-(Z-amino)-L-alanine , also known as Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid (Fmoc-Dap(Z)-OH), stands out as a particularly versatile tool.

This technical guide provides a comprehensive overview of the applications of Fmoc-3-(Z-amino)-L-alanine in peptide design. We will delve into its core utility, which lies in the orthogonal protection of its two amino groups. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, compatible with standard solid-phase peptide synthesis (SPPS), while the β-amino group of the side chain is protected by the hydrogenolysis- or acid-labile benzyloxycarbonyl (Z) group. This orthogonal scheme allows for the selective deprotection and modification of the side-chain amine, opening up a vast array of possibilities for creating complex peptide architectures.

This guide will cover the strategic incorporation of Fmoc-3-(Z-amino)-L-alanine into peptide sequences, provide detailed experimental protocols for its use, and explore its applications in the design of constrained peptides, peptidomimetics, and bioactive conjugates.

Core Applications in Advanced Peptide Design

The unique structural feature of Fmoc-3-(Z-amino)-L-alanine, a primary amine on its side chain, serves as a versatile chemical handle for a multitude of peptide modifications.

Synthesis of Constrained and Cyclic Peptides

Peptide cyclization is a widely employed strategy to improve metabolic stability, receptor affinity, and selectivity. The side-chain amine of the 3-amino-L-alanine residue, once deprotected, can be used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid like aspartic acid or glutamic acid. This allows for the creation of side-chain-to-tail or side-chain-to-side-chain cyclized peptides with enhanced conformational rigidity.

Development of Peptidomimetics

Fmoc-3-(Z-amino)-L-alanine is a valuable building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The side-chain amine can be functionalized to introduce non-peptidic moieties, altering the peptide backbone and improving resistance to proteolytic degradation.

Site-Specific Conjugation and Labeling

The selective deprotection of the Z-group on the solid support allows for the site-specific attachment of various molecules to the peptide chain. This includes:

-

Polyethylene glycol (PEG)ylation: To improve solubility and circulation half-life.

-

Lipidation: To enhance membrane permeability and cellular uptake.

-

Attachment of fluorescent dyes or biotin: For use in diagnostic assays and imaging.

-

Conjugation of cytotoxic drugs: To create targeted peptide-drug conjugates for cancer therapy.

Lanthionine Surrogates

Lanthionine bridges are characteristic features of lantibiotics, a class of potent antimicrobial peptides. Fmoc-3-(Z-amino)-L-alanine can be used in the synthesis of lanthionine mimics, where the thioether bond is replaced with a more stable linkage, to generate novel antimicrobial peptides with improved properties.[1][2]

Quantitative Data and Reagent Comparison

The success of incorporating sterically hindered or unusual amino acids like Fmoc-3-(Z-amino)-L-alanine in SPPS is highly dependent on the choice of coupling reagent. While specific quantitative data for the coupling efficiency of this compound is not extensively published in comparative studies, the following table summarizes the general performance of common coupling reagents for challenging couplings.

| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |

| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings; should be used with a non-nucleophilic base like DIPEA. |

| HBTU/TBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | Very efficient and widely used reagents. |

| PyBOP | Phosphonium Salt | High | High | Low | Good for challenging couplings, byproducts are generally not problematic. |

| DIC/HOBt | Carbodiimide | Moderate | Good | Low to Moderate | Cost-effective, but may require longer reaction times or double coupling for hindered residues. |

| COMU | Uronium/Aminium | Very Fast | Very High | Very Low | A newer generation reagent with excellent performance, often superior to HBTU. |

Data compiled from general knowledge in solid-phase peptide synthesis for sterically hindered amino acids.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of Fmoc-3-(Z-amino)-L-alanine and the subsequent orthogonal deprotection of its side chain.

Protocol 1: Incorporation of Fmoc-3-(Z-amino)-L-alanine in Fmoc-SPPS

This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-3-(Z-amino)-L-alanine (this compound)

-

Coupling reagent (e.g., HATU, HBTU)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 5 minutes. b. Drain the solution. c. Treat the resin again with 20% piperidine in DMF for 15-20 minutes. d. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

-

Coupling Reaction: a. Add DIPEA (6 equivalents) to the activation solution and mix for 1-2 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

-

Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Z-Group from the 3-Amino-L-alanine Side Chain

This protocol describes the selective removal of the benzyloxycarbonyl (Z) group from the side chain of the incorporated Dap residue while the peptide remains on the solid support. This is typically achieved through catalytic transfer hydrogenolysis.

Materials:

-

Peptide-resin containing the this compound residue (with the N-terminal Fmoc group either on or off, depending on the subsequent step)

-

Palladium on carbon (Pd/C, 10%)

-

Ammonium formate or formic acid as the hydrogen donor

-

N,N-Dimethylformamide (DMF) or another suitable solvent

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Catalyst Suspension: In a separate flask, suspend 10% Pd/C (a catalytic amount, e.g., 0.1-0.2 equivalents relative to the Z-protected amine) in DMF under an inert atmosphere.

-

Hydrogen Donor Addition: Dissolve ammonium formate (10-20 equivalents) in DMF and add it to the resin suspension.

-

Hydrogenolysis Reaction: a. Add the Pd/C suspension to the resin. b. Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. c. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

-

Catalyst Removal: Once the deprotection is complete, filter the resin and wash it extensively with DMF to remove the palladium catalyst and byproducts.

-

Washing: Wash the resin with DCM and dry it under vacuum. The resin is now ready for the subsequent side-chain modification.

Visualizing Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Signaling Pathway Modulation

Peptides containing 3-amino-L-alanine can be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), thereby modulating intracellular signaling pathways. The incorporation of this non-natural amino acid can influence the peptide's conformation and binding affinity, potentially leading to agonistic or antagonistic effects.

The diagram below illustrates a generic GPCR signaling pathway that could be modulated by a peptide agonist containing 3-amino-L-alanine.

Conclusion

Fmoc-3-(Z-amino)-L-alanine is a powerful and versatile building block in the arsenal of peptide chemists. Its orthogonal protection scheme provides a strategic advantage for the synthesis of complex peptides with tailored properties. By enabling site-specific modifications, it facilitates the development of constrained peptides, peptidomimetics, and peptide conjugates with enhanced therapeutic potential. The protocols and data presented in this guide offer a solid foundation for researchers to harness the full potential of this unique amino acid in their peptide design and drug discovery efforts. Careful optimization of coupling and deprotection conditions, guided by diligent monitoring, will ensure the successful synthesis of novel and impactful peptide-based molecules.

References

An In-depth Technical Guide on the Core Principles of Using Fmoc-Dap(Z)-OH in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dap(Z)-OH, or Nα-(9-fluorenylmethoxycarbonyl)-Nβ-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid, is a pivotal building block in modern peptide synthesis. As a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap), it offers a unique scaffold for the introduction of specific modifications into peptide structures. The strategic placement of orthogonal Fmoc and Z protecting groups on the α- and β-amino functionalities, respectively, allows for selective deprotection and subsequent functionalization. This capability is invaluable for the synthesis of complex peptides, including branched peptides, cyclic peptides, and peptide conjugates designed for therapeutic or diagnostic applications.

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of this compound in research. It details its chemical properties, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and protocols for the selective removal of its protecting groups. Furthermore, this guide presents quantitative data to inform experimental design and outlines potential applications in modulating biological pathways.

Core Principles and Chemical Properties

This compound is a white to off-white powder with the chemical formula C₂₆H₂₄N₂O₆ and a molecular weight of 460.48 g/mol .[1] The key to its utility lies in the orthogonal nature of its two protecting groups:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: This group protects the α-amino group and is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] Its removal is a standard step in each cycle of Fmoc-based SPPS, allowing for the stepwise elongation of the peptide chain.

-

Z (Benzyloxycarbonyl or Cbz) group: This group protects the β-amino group on the side chain. It is stable to the basic conditions used for Fmoc removal and the acidic conditions of final peptide cleavage from most resins.[4] The Z group can be selectively removed by catalytic hydrogenation, providing a strategic point for side-chain modification.[5]

This orthogonality allows for the precise and site-specific modification of the Dap side chain after its incorporation into a peptide sequence.

Data Presentation: Physicochemical Properties

For clarity and easy comparison, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₄N₂O₆ | [1] |

| Molecular Weight | 460.48 g/mol | [1] |

| CAS Number | 204316-36-9 | [6] |

| Appearance | White to off-white powder | |

| Purity (Assay) | ≥95.0% |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Incorporation of this compound into a Peptide Chain

This protocol outlines the manual Fmoc-SPPS process for coupling this compound to a resin-bound peptide.

Materials:

-

Fmoc-protected resin with a free N-terminal amine

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by blue beads).

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated with fresh reagents.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Chain Elongation: Repeat the Fmoc deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Selective On-Resin Deprotection of the Z-group

This protocol describes the removal of the Z-group from the Dap side chain using catalytic transfer hydrogenation while the peptide is still attached to the solid support.

Materials:

-

Peptide-resin containing the Dap(Z) residue

-

Catalyst: 10% Palladium on carbon (Pd/C)

-

Hydrogen donor: Ammonium formate or 1,4-cyclohexadiene

-

Solvent: Anhydrous DMF or a mixture of DMF and isopropanol

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel equipped for stirring or shaking

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen solvent system within the reaction vessel.

-

Catalyst and Hydrogen Donor Addition:

-

Under a stream of inert gas, carefully add the 10% Pd/C catalyst (typically 1-2 weight equivalents relative to the resin).

-

Add the hydrogen donor. For ammonium formate, use a 10-20 fold molar excess relative to the Z-protected amine. For 1,4-cyclohexadiene, a large excess is also used.

-

-

Reaction:

-

Seal the reaction vessel and agitate the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) to ensure good mixing of the resin, catalyst, and reagents.

-

Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS. The reaction time can vary from a few hours to overnight.

-

-

Catalyst Removal and Washing:

-

Once the deprotection is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. It is crucial to handle the catalyst appropriately as it can be pyrophoric.

-

Wash the resin extensively with DMF, isopropanol, and DCM to remove all traces of the catalyst and reaction byproducts.

-

-

Side-Chain Modification: The resin with the now free β-amino group of the Dap residue is ready for subsequent side-chain modification.

Final Cleavage and Purification

This is a general protocol for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups. The specific cleavage cocktail will depend on the resin and the other amino acids in the peptide sequence.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

-

Cold diethyl ether

-

Centrifuge

-

HPLC system for purification

-

Mass spectrometer for analysis

Procedure:

-

Resin Cleavage:

-

Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Filter to separate the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.

-

-

Purification and Analysis:

-

Dry the crude peptide pellet.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase HPLC.

-

Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm purity and identity.[7]

-

Mandatory Visualizations

Experimental Workflow for Synthesis and Modification

Caption: Workflow for the synthesis and side-chain modification of a peptide containing Dap(Z).

Potential Role in Modulating DAP12 Signaling

Diaminopropionic acid-containing peptides could potentially be designed to interact with signaling pathways involving proteins with "DAP" in their names, such as the DNA-damage-regulated protein (DAP) family or the DAP12 signaling protein. For instance, DAP12 is a transmembrane signaling polypeptide that plays a crucial role in the activation of natural killer (NK) cells.[8] A synthetic peptide containing Dap could be designed to mimic or block interactions within this pathway. The diagram below illustrates a simplified representation of the DAP12 signaling cascade.

Caption: Simplified DAP12 signaling pathway and a hypothetical point of intervention for a Dap-containing peptide.

Conclusion

This compound is a versatile and powerful tool in the arsenal of peptide chemists. Its unique orthogonal protection scheme provides a gateway to a wide array of complex and modified peptides that would otherwise be challenging to synthesize. By understanding the core principles of its chemistry and employing the detailed protocols provided in this guide, researchers can effectively harness the potential of this compound to advance their research in drug discovery, materials science, and fundamental biological studies. The ability to introduce site-specific modifications opens up possibilities for fine-tuning the biological activity, stability, and pharmacokinetic properties of peptides, making this compound an indispensable reagent for the development of next-generation peptide-based therapeutics and research tools.

References

- 1. This compound | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects [mdpi.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. DAP12: a key accessory protein for relaying signals by natural killer cell receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Fmoc-Dap(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly abbreviated as Fmoc-Dap(Z)-OH, is a pivotal building block in modern peptide synthesis. Its unique trifunctional nature, possessing a carboxylic acid and two differentially protected amino groups, offers exceptional versatility for the creation of complex and modified peptides. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and an exploration of the underlying chemical principles that govern its use in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its core structure consists of a 2,3-diaminopropionic acid backbone where the α-amino group is protected by a base-labile Fmoc group, and the β-amino group is shielded by an acid-labile Z group. This orthogonal protection scheme is central to its utility in peptide chemistry.

General Properties

| Property | Value | Reference |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid | [1][2] |

| Synonyms | Fmoc-L-Dap(Z)-OH, Nα-Fmoc-Nβ-Cbz-L-diaminopropionic acid | [2] |

| CAS Number | 204316-36-9 | [2][3][4] |

| Appearance | White to off-white powder/solid | [2] |

| Storage | 2-8°C, desiccated |

Structural and Molecular Data

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₄N₂O₆ | [1][2][5] |

| Molecular Weight | 460.48 g/mol | [2][5] |

| Exact Mass | 460.1634 Da | [1] |

| InChI Key | CDAHZCMBWKGJEC-QHCPKHFHSA-N | [1][2] |

| SMILES | O=C(O)--INVALID-LINK--CNC(=O)OCc4ccccc4 | [2] |

Predicted Physical Properties

| Property | Value | Source |

| Melting Point | >135 °C (decomposition) | [6] |

| Boiling Point | 723.0 ± 60.0 °C | Predicted |

| Density | 1.320 ± 0.06 g/cm³ | Predicted |

| pKa | 3.57 ± 0.10 | Predicted |

| XLogP3 | 3.9 | [1] |

Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by its three key functional groups: the carboxylic acid, the Fmoc-protected α-amine, and the Z-protected β-amine.

Caption: Chemical structure of this compound.

The carboxylic acid group is readily activated for amide bond formation using standard coupling reagents in SPPS. The Fmoc group is stable to acidic conditions but is cleaved by secondary amines like piperidine. Conversely, the Z group is stable to the basic conditions used for Fmoc removal but can be cleaved by strong acids or catalytic hydrogenation. This orthogonality is the cornerstone of its utility, allowing for selective deprotection and modification of the α- and β-amino groups.

Experimental Protocols

Synthesis of this compound

Caption: Conceptual synthesis workflow for this compound.

-

Selective Protection of the β-Amino Group: The synthesis would commence with L-2,3-diaminopropionic acid. The more nucleophilic β-amino group would be selectively protected using benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions to yield Nβ-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid (H-Dap(Z)-OH).

-

Protection of the α-Amino Group: The resulting intermediate, H-Dap(Z)-OH, would then be reacted with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), under basic conditions to introduce the Fmoc group onto the α-amino group, yielding the final product, this compound.

-

Purification: The final product would be purified by crystallization or column chromatography.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

Caption: General workflow for coupling this compound in SPPS.

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of the piperidine solution for 10-15 minutes to ensure complete removal of the N-terminal Fmoc group.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) followed by DCM (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 1.95 equivalents) in DMF. Add a base (e.g., DIPEA, 4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Orthogonal Deprotection

The key feature of this compound is the ability to selectively deprotect either the α- or β-amino group.

Caption: Orthogonal deprotection pathways for this compound.

-

Fmoc Group Removal: As described in the coupling protocol, the Fmoc group is removed using a solution of 20% piperidine in DMF. This exposes the α-amino group for further peptide chain elongation.

-

Z Group Removal: The Z group is stable to the basic conditions of Fmoc deprotection. It can be removed under strong acidic conditions, typically during the final cleavage of the peptide from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA). Alternatively, for on-resin side-chain modification, the Z group can be removed by catalytic hydrogenation (e.g., H₂/Pd-C), although this is less common in standard SPPS due to the solid support.

Spectroscopic Data

Expected ¹H NMR (in CDCl₃):

-

Aromatic Protons (Fmoc and Z groups): Multiple signals in the range of 7.2-7.8 ppm.

-

CH and CH₂ of Fmoc group: Signals around 4.2-4.5 ppm.

-

CH₂ of Z group: A singlet around 5.1 ppm.

-

α-CH of Dap: A multiplet around 4.4-4.6 ppm.

-

β-CH₂ of Dap: Two diastereotopic protons appearing as multiplets around 3.5-3.8 ppm.

-

NH Protons: Broad signals that may be exchangeable with D₂O.

Expected ¹³C NMR (in CDCl₃):

-

Carbonyl Carbons (Carboxyl, Fmoc, Z): Signals in the range of 155-175 ppm.

-

Aromatic Carbons (Fmoc and Z): Multiple signals between 120-145 ppm.

-

CH and CH₂ of Fmoc group: Signals around 47 and 67 ppm.

-

CH₂ of Z group: A signal around 67 ppm.

-

α-C of Dap: A signal around 54 ppm.

-

β-C of Dap: A signal around 42 ppm.

Expected IR (KBr pellet):

-

N-H Stretching: Broad bands around 3300 cm⁻¹.

-

C=O Stretching (Carboxyl and Carbamates): Strong absorptions in the range of 1680-1750 cm⁻¹.

-

Aromatic C=C Stretching: Peaks around 1450-1600 cm⁻¹.

Expected Mass Spectrometry (ESI-MS):

-

[M+H]⁺: 461.17 m/z

-

[M+Na]⁺: 483.15 m/z

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool for a variety of applications:

-

Introduction of Side-Chain Functionality: The β-amino group, once deprotected, serves as a versatile handle for the introduction of various modifications, such as fluorescent labels, biotin tags, polyethylene glycol (PEG) chains, or cytotoxic payloads for the development of antibody-drug conjugates (ADCs).

-